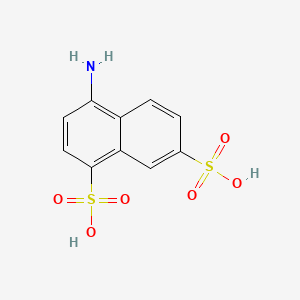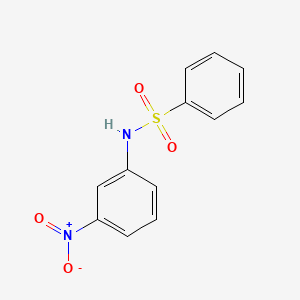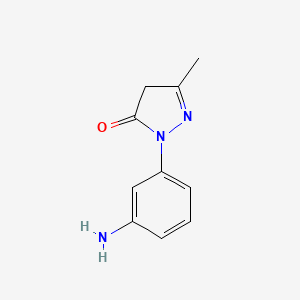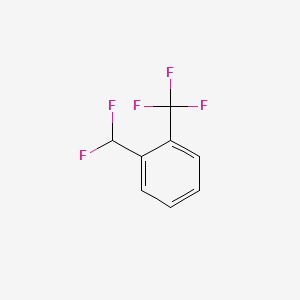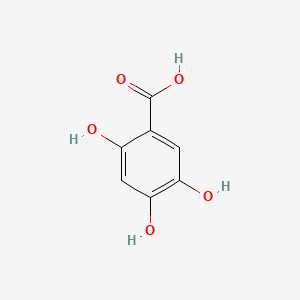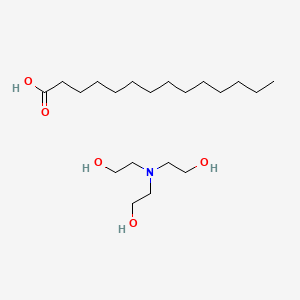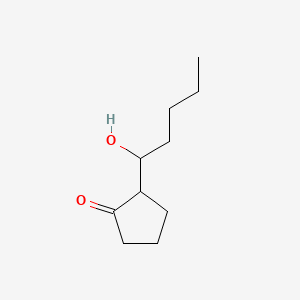
2-(1-Hydroxypentyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(1-Hydroxypentyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentanone, where a hydroxypentyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-Hydroxypentyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1-pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the hydroxypentyl group .
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(1-hydroxypentyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .
Applications De Recherche Scientifique
2-(1-Hydroxypentyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-(1-Hydroxypentyl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the hydroxypentyl group.
2-Pentylcyclopentanone: A similar compound with a pentyl group instead of a hydroxypentyl group.
Cyclopentanol: A related compound with a hydroxyl group directly attached to the cyclopentane ring.
The presence of the hydroxypentyl group in cyclopentanone, 2-(1-hydroxypentyl)- imparts unique properties, such as increased solubility and reactivity, making it distinct from its analogs .
Propriétés
Numéro CAS |
42558-01-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(1-hydroxypentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
Clé InChI |
DYVAUIYAEICDNS-UHFFFAOYSA-N |
SMILES |
CCCCC(C1CCCC1=O)O |
SMILES canonique |
CCCCC(C1CCCC1=O)O |
Key on ui other cas no. |
42558-01-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



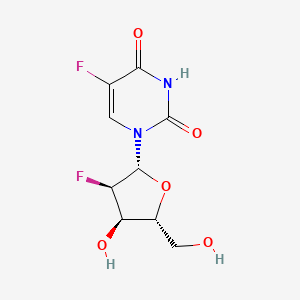

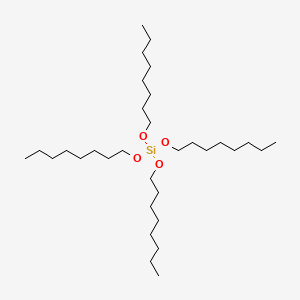
![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)
